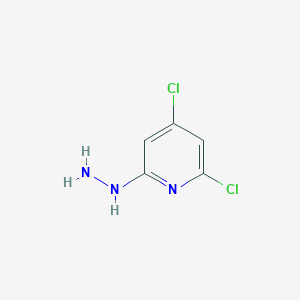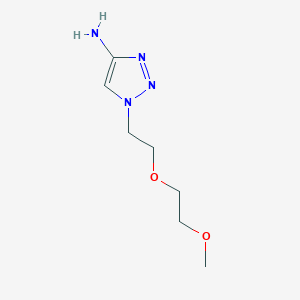![molecular formula C10H14N2 B13631958 2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. For example, its derivatives act as mixed-type inhibitors for carbon steel corrosion by adsorbing onto the metal surface and forming a protective layer . This adsorption follows the Langmuir isotherm model, involving both physisorption and chemisorption processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is synthesized through a similar cyclocondensation reaction and has applications as a corrosion inhibitor.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is obtained through the oxidation of 2,3-cyclopentenopyridine analogues and is used as an intermediate in various chemical syntheses.
Uniqueness
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine stands out due to its unique structure, which combines a cyclopentane ring with a pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-9-4-3-8-2-1-7-12-10(8)9/h1-2,7,9H,3-6,11H2 |
InChI-Schlüssel |
AHUSOEVWZJIPOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CCN)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


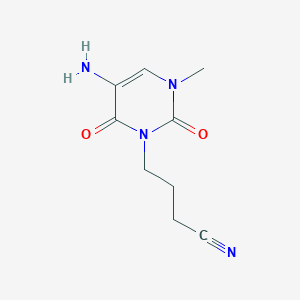
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

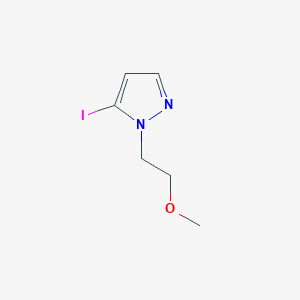
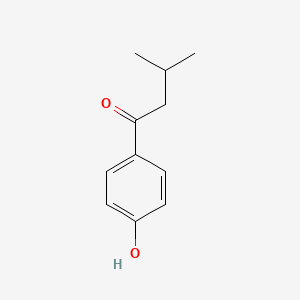
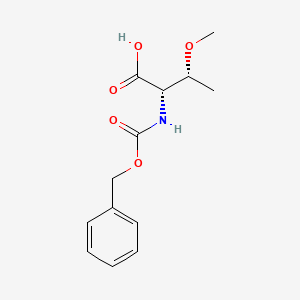
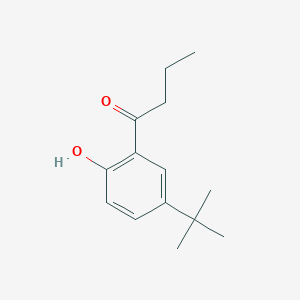
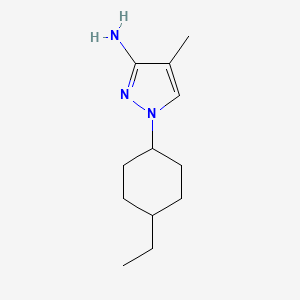
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
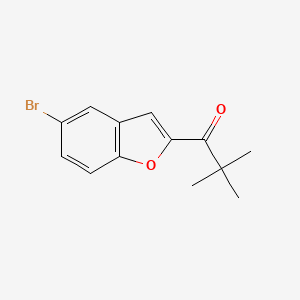
![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
